molecular formula C12H15NO3 B2483826 Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate CAS No. 1400927-61-8

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate

Cat. No.: B2483826
CAS No.: 1400927-61-8
M. Wt: 221.256
InChI Key: ZUIQXIYKUBCVAI-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate is a nitrogen-containing heterocyclic compound. It is characterized by a fused ring system that includes a pyrrole ring and an azepine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole derivatives with acylating agents followed by cyclization. For example, the reaction of N-alkylpyrrole with acyl (bromo)acetylenes can produce 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate is unique due to its specific ring structure and the presence of an ethyl ester group. This combination of features contributes to its distinct chemical reactivity and biological activity profile, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 8-oxo-5,6,7,9-tetrahydropyrrolo[1,2-a]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-2-16-12(15)9-6-10-7-11(14)4-3-5-13(10)8-9/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIQXIYKUBCVAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2CCCC(=O)CC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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